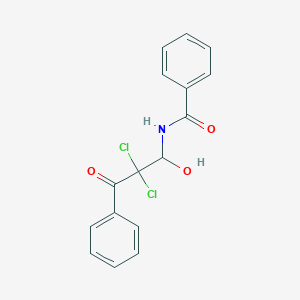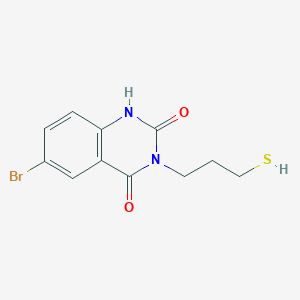
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dichlorinated hydroxyphenylpropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide typically involves the reaction of benzamide with a dichlorinated hydroxyphenylpropyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, hydrolysis, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorinated moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)acetamide
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)formamide
- N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)propionamide
Uniqueness
N-(2,2-Dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and physical properties
Propiedades
| 184970-73-8 | |
Fórmula molecular |
C16H13Cl2NO3 |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
N-(2,2-dichloro-1-hydroxy-3-oxo-3-phenylpropyl)benzamide |
InChI |
InChI=1S/C16H13Cl2NO3/c17-16(18,13(20)11-7-3-1-4-8-11)15(22)19-14(21)12-9-5-2-6-10-12/h1-10,15,22H,(H,19,21) |
Clave InChI |
OODLWNWRCYRJDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(NC(=O)C2=CC=CC=C2)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)

![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
